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Compound of Interest

Compound Name:
Ribofuranose,2-deoxy,3,5-

dibenzoate

Cat. No.: B15546249 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 2-deoxy-D-ribofuranose 3,5-

dibenzoate, a key intermediate in the synthesis of various nucleoside analogues and other

biologically active molecules. The procedure outlined is based on established methods of

selective benzoylation of sugar hydroxyl groups.

Introduction
2-deoxy-D-ribose is the central sugar component of deoxyribonucleic acid (DNA). Chemical

modification of its hydroxyl groups is a fundamental strategy in the development of antiviral and

anticancer nucleoside analogues. The selective protection of the 3- and 5-hydroxyl groups with

benzoate esters, yielding 2-deoxy-D-ribofuranose 3,5-dibenzoate, is a valuable step that allows

for further modifications at the anomeric center (C1) and the C3' position. This protocol details

a common and effective method for this synthesis using benzoyl chloride in the presence of

pyridine.

Reaction Principle
The synthesis involves the selective acylation of the primary (C5) and one of the secondary

(C3) hydroxyl groups of 2-deoxy-D-ribose. The primary hydroxyl group at the 5-position is the

most reactive due to less steric hindrance. Among the secondary hydroxyls at C1 and C3, the

C3 hydroxyl is generally more reactive than the anomeric C1 hydroxyl under these conditions,
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leading to the desired 3,5-dibenzoate product. Pyridine acts as a base to neutralize the

hydrochloric acid byproduct of the reaction and can also serve as the solvent.

Quantitative Data Summary
Parameter Value Reference

Starting Material 2-deoxy-D-ribose Commercially Available

Molecular Formula C₅H₁₀O₄ [1]

Molecular Weight 134.13 g/mol [1]

Product
2-deoxy-D-ribofuranose 3,5-

dibenzoate
-

CAS Number 112137-63-0 [2]

Molecular Formula C₁₉H₁₈O₆ [2]

Molecular Weight 342.34 g/mol [2]

Benzoylating Agent Benzoyl Chloride -

Base/Solvent Pyridine -

Molar Ratio (2-deoxy-D-

ribose:Benzoyl

Chloride:Pyridine)

~1 : 2.2 : 20
Inferred from related

procedures

Reaction Temperature 0 °C to Room Temperature
Inferred from related

procedures

Reaction Time 12-24 hours
Inferred from related

procedures

Typical Yield Moderate to High
Dependent on reaction

conditions

Purification Method
Silica Gel Column

Chromatography

Inferred from related

procedures
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Materials and Reagents:

2-deoxy-D-ribose

Benzoyl chloride (freshly distilled)

Anhydrous pyridine

Dichloromethane (DCM)

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Brine (saturated aqueous NaCl solution)

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Silica gel for column chromatography

Ethyl acetate and hexanes for chromatography elution

Equipment:

Round-bottom flask with a magnetic stirrer

Dropping funnel

Ice bath

Magnetic stir plate

Rotary evaporator

Glassware for extraction and chromatography

Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

Reaction Setup:
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In a clean, dry round-bottom flask, dissolve 2-deoxy-D-ribose (1 equivalent) in anhydrous

pyridine (~20 equivalents) under an inert atmosphere (e.g., nitrogen or argon).

Cool the solution to 0 °C in an ice bath with gentle stirring.

Addition of Benzoyl Chloride:

Slowly add benzoyl chloride (2.2 equivalents) dropwise to the cooled solution using a

dropping funnel over a period of 30-60 minutes. Maintain the temperature at 0 °C during

the addition.

After the addition is complete, allow the reaction mixture to slowly warm to room

temperature and stir for 12-24 hours.

Reaction Monitoring:

Monitor the progress of the reaction by thin-layer chromatography (TLC). Use a suitable

eluent system (e.g., ethyl acetate/hexanes, 1:1 v/v) to check for the consumption of the

starting material and the formation of the product.

Work-up:

Once the reaction is complete, cool the mixture in an ice bath and quench the reaction by

the slow addition of a small amount of water or ice.

Dilute the mixture with dichloromethane and transfer it to a separatory funnel.

Wash the organic layer sequentially with:

Saturated aqueous NaHCO₃ solution (to neutralize excess acid)

Water

Brine

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
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Filter off the drying agent and concentrate the filtrate under reduced pressure using a

rotary evaporator to obtain the crude product as a syrup or solid.

Purification:

Purify the crude product by silica gel column chromatography.

Use a gradient elution system, starting with a low polarity eluent (e.g., 10% ethyl acetate in

hexanes) and gradually increasing the polarity (e.g., up to 50% ethyl acetate in hexanes)

to isolate the desired 2-deoxy-D-ribofuranose 3,5-dibenzoate.

Combine the fractions containing the pure product (as determined by TLC) and evaporate

the solvent to yield the final product.

Characterization Data (Predicted)
While specific experimental data for this exact compound is not readily available in the

searched literature, the following are the expected characteristic peaks based on the structure

and data from similar compounds.

Technique Expected Observations

¹H NMR (CDCl₃)

δ (ppm): 8.1-7.4 (m, 10H, Ar-H of benzoates),

5.5-5.3 (m, 1H, H-3), 4.7-4.5 (m, 2H, H-5a, H-

5b), 4.4-4.2 (m, 1H, H-4), 2.8-2.4 (m, 2H, H-2a,

H-2b), Anomeric proton (H-1) will appear as a

distinct multiplet.

¹³C NMR (CDCl₃)

δ (ppm): 166-165 (C=O of benzoates), 134-128

(Ar-C of benzoates), ~85 (C-4), ~75 (C-3), ~64

(C-5), ~39 (C-2), Anomeric carbon (C-1) will

appear in the range of 95-105 ppm.

Mass Spectrometry (ESI+)
m/z: Calculated for C₁₉H₁₈O₆Na [M+Na]⁺:

365.10.
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Reaction Preparation Benzoylation Reaction Work-up Purification

Dissolve 2-deoxy-D-ribose
in anhydrous pyridine Cool to 0 °C Add Benzoyl Chloride

dropwise at 0 °C
Stir at room temperature

for 12-24h Quench with water/ice Extract with DCM Wash with NaHCO₃,
water, and brine

Dry over MgSO₄ Concentrate in vacuo Silica Gel Column
Chromatography

Isolate and evaporate
pure fractions end

Final Product:
2-deoxy-D-ribofuranose

3,5-dibenzoate

Click to download full resolution via product page

Caption: Workflow for the synthesis of 2-deoxy-D-ribofuranose 3,5-dibenzoate.

Safety Precautions
Work in a well-ventilated fume hood.

Benzoyl chloride is corrosive and a lachrymator; handle with appropriate personal protective

equipment (PPE), including gloves, safety glasses, and a lab coat.

Pyridine is flammable and toxic; avoid inhalation and skin contact.

Dichloromethane is a volatile and potentially carcinogenic solvent; handle with care.

Always add reagents slowly and control the reaction temperature, especially during the

addition of benzoyl chloride and the quenching step.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b15546249#protocol-for-2-deoxy-d-ribofuranose-3-5-
dibenzoate-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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